(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Description
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine (CAS: 149525-65-5) is a triamine compound featuring a central benzene ring substituted with three ethyl groups and three aminomethyl groups at the 1,3,5-positions. Its molecular formula is C₁₅H₂₇N₃, with a molecular weight of 249.395 g/mol and a density of 1.006 g/cm³ . The compound exhibits a boiling point of 367.2°C and a flash point of 184.7°C, reflecting its stability under moderate thermal conditions . Synthetically, it is derived from 1,3,5-tri(bromomethyl)-2,4,6-triethylbenzene via substitution reactions, as described in protocols by Schick and Romi .
This compound is widely utilized in dynamic covalent chemistry for constructing [4+4] imine cages (e.g., C23 and C14), which crystallize in monoclinic or triclinic systems depending on solvent conditions (e.g., DCM/MeCN or DCM/THF) . Its ethyl substituents provide steric bulk, favoring larger cage architectures compared to methyl-substituted analogues .
Properties
IUPAC Name |
[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOPPHIBSRVLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363684 | |
| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149525-65-5 | |
| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ammonia in Dimethyl Sulfoxide (DMSO)
Conditions
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Substrate : 1,3,5-Tribromo-2,4,6-triethylbenzene.
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Reagents : Anhydrous NH₃ (excess), DMSO (solvent).
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Temperature : 80–100°C, 24–48 hours.
Mechanism
Ammonia acts as a nucleophile, displacing bromide ions. The polar aprotic solvent (DMSO) stabilizes the transition state, enhancing reaction efficiency.
Reductive Amination with Formaldehyde
Conditions
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Substrate : 1,3,5-Trihydroxymethyl-2,4,6-triethylbenzene (from bromomethyl intermediate).
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Reagents : Formaldehyde (3 equivalents), NH₃, NaBH₄ (reducing agent).
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Solvent : Methanol.
Advantage
This one-pot method avoids isolating reactive intermediates, streamlining synthesis.
Alternative Route: Direct Functionalization of Preassembled Scaffolds
Recent advances utilize prefunctionalized benzene derivatives to reduce step count. For example:
Starting Material : 1,3,5-Trimethoxy-2,4,6-triethylbenzene.
Procedure
Outcome
Direct conversion of methoxy to aminomethyl groups with >90% functionalization efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost and safety:
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Continuous Flow Reactors : Minimize exothermic risks during Friedel-Crafts steps.
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Catalyst Recovery : AlCl₃ is filtered and recycled via acid-base extraction.
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Purification : Crystallization from ethanol/water mixtures yields >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS with NH₃/DMSO | 58–63 | 95 | Moderate |
| Reductive Amination | 70–75 | 98 | High |
| Direct Functionalization | 85–90 | 99 | Low |
Trade-offs
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Reductive Amination : Higher yields but requires handling flammable gases.
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Direct Functionalization : Superior purity but limited substrate availability.
Characterization and Quality Control
Key Techniques
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NMR Spectroscopy : Confirms substitution pattern (¹H NMR: δ 1.2 ppm for ethyl, δ 3.4 ppm for -CH₂NH₂).
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Mass Spectrometry : Molecular ion peak at m/z 249.2 [M+H]⁺.
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Elemental Analysis : C (72.5%), H (9.1%), N (18.4%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine involves its ability to act as a nucleophile due to the presence of aminomethyl groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with metal ions, forming stable complexes that can influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Functional Differences
The following table summarizes key differences between (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine and its analogues:
Key Findings
Steric and Electronic Effects
- Ethyl vs. Methyl Substitutents : The ethyl groups in This compound impart greater steric bulk compared to methyl analogues, favoring the formation of [4+4] cages over smaller [3+2] systems. For example, cage C23 (ethyl) adopts a truncated tetrahedral geometry, while B1 (methyl) forms simpler hexagonal channels .
- Methoxy and Butoxy Derivatives : Methoxy substituents enhance solubility in polar solvents (e.g., DMF, DMSO) due to their electron-donating nature, making them suitable for CO₂ capture applications . Butoxy groups further increase steric hindrance, enabling the assembly of rhombicuboctahedron-shaped porphyrin boxes for photodynamic therapy .
Crystallographic Behavior
Discrepancies and Limitations
- Molecular Formula Conflict : erroneously lists the ethyl derivative’s formula as C₄₅H₃₀N₆ , conflicting with consensus data (C₁₅H₂₇N₃) . This may stem from typographical errors or misattribution.
- Application Gaps: Limited data exist on the solubility and thermal stability of methoxy and butoxy derivatives, necessitating further experimental validation.
Biological Activity
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is an organic compound characterized by its unique structure featuring a benzene ring with three ethyl groups and three aminomethyl groups. This compound has garnered attention in various fields, including organic chemistry and biological research, due to its potential applications as a ligand and its interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H27N3
- CAS Number : 149525-65-5
- Structure : The compound consists of a tri-substituted benzene ring with three ethyl groups at positions 2, 4, and 6, and three aminomethyl groups at the 1, 3, and 5 positions.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The aminomethyl groups can donate electron pairs to electrophilic centers in biological systems, facilitating various biochemical reactions. This property allows the compound to interact with metal ions and form stable complexes that may influence cellular processes.
Ligand Interactions
Research indicates that this compound can serve as a scaffold for the design of molecular receptors. Its symmetrical structure allows for the functionalization of the aminomethyl groups with various binding motifs. For instance:
- Anion Recognition : The compound has been modified to enhance its affinity for specific anions such as dihydrogen phosphate by attaching pyrrole or dipyrromethane groups to the aminomethyl arms .
Potential Therapeutic Uses
While specific therapeutic applications are still under investigation, preliminary studies suggest that derivatives of this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
- Antioxidant Properties : The ability to scavenge free radicals may lend itself to formulations aimed at reducing oxidative stress in biological systems.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Friedel-Crafts Alkylation : Ethyl chloride is reacted with benzene in the presence of a Lewis acid catalyst.
- Amination : The introduction of aminomethyl groups is achieved using formaldehyde and ammonia under reductive conditions.
Comparative Studies
A comparative analysis with similar compounds reveals that:
- (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine : This compound has methyl groups instead of ethyl groups and exhibits different steric and electronic properties.
- (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine : This variant shows enhanced steric hindrance which may affect its reactivity and interaction profiles.
Data Tables
| Property | This compound | (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine | (2,4,6-Triisopropylbenzene-1,3,5-triyl)trimethanamine |
|---|---|---|---|
| Molecular Formula | C15H27N3 | C15H21N3 | C18H33N3 |
| Steric Hindrance | Moderate | Low | High |
| Potential Applications | Ligand design for anion recognition | Limited due to sterics | Enhanced reactivity in certain conditions |
| Antimicrobial Activity | Yes (derivatives under study) | Not significant | Variable based on structure |
Q & A
Q. What are the established synthetic routes for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, and how can reaction conditions be optimized for high yield?
The compound is synthesized via alkylation of 1,3,5-tri(bromomethyl)-2,4,6-triethylbenzene with ammonia or amine precursors under controlled conditions. Key parameters include temperature (typically 60–80°C), solvent selection (e.g., THF or DMF for solubility), and slow addition of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation and stoichiometric excess of the amine precursor (1.2–1.5 equiv) to drive the reaction .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Confirms ethyl and methylamine substituent integration and symmetry (e.g., singlet for equivalent protons on the benzene core).
- Mass Spectrometry (ESI-TOF or MALDI-TOF) : Validates molecular weight (expected [M+H]⁺ ~331.5 g/mol).
- X-ray Crystallography : Resolves steric effects of triethyl groups and confirms trigonal-planar geometry of the benzene core. Cross-referencing with literature data (e.g., coupling constants, chemical shifts) is critical for validation .
Q. What safety precautions are advised when handling this compound during laboratory procedures?
While specific toxicity data for this compound is limited, analogous aromatic amines (e.g., 2,4,6-trimethylaniline) require:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS H330 ).
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material.
- Storage : −20°C under argon to prevent degradation. Emergency protocols should include eyewash stations and medical consultation for exposure .
Advanced Research Questions
Q. How does the triethyl-substituted benzene core influence the compound’s reactivity in dynamic covalent chemistry systems?
The steric bulk of triethyl groups restricts rotational freedom, stabilizing [2+3]-imine cage intermediates by preorganizing the benzene core. This enhances regioselectivity in cage formation compared to smaller substituents (e.g., methyl). Electronic effects from ethyl groups slightly donate electron density, modulating imine bond reversibility in pH-responsive systems (e.g., disassembly at pH < 5) .
Q. What computational methods are suitable for modeling the electronic structure and potential supramolecular interactions of this compound?
- *DFT (B3LYP/6-31G)**: Predicts HOMO/LUMO distribution and charge density on amine groups for host-guest binding.
- Molecular Dynamics (AMBER/GAFF) : Simulates self-assembly kinetics in solvent environments (e.g., chloroform vs. water).
- Docking Studies (AutoDock Vina) : Screens affinity for aromatic guest molecules (e.g., nitroaromatics). Validate with experimental NMR titration or ITC .
Q. How can researchers resolve discrepancies in crystallographic data versus computational predictions for this compound’s geometry?
- Step 1 : Re-examine crystallographic refinement parameters (e.g., thermal displacement factors).
- Step 2 : Adjust computational basis sets (e.g., 6-311++G**) to account for dispersion forces.
- Step 3 : Compare torsion angles (ethyl groups) and bond lengths (C-N) across methods. Discrepancies >0.1 Å may indicate crystal packing effects or solvent interactions .
Q. What strategies are effective in minimizing byproduct formation during its application in multi-component cage synthesis?
- Stoichiometric Control : Use 1:3 molar ratio of triethylbenzene core to aldehyde precursors.
- Stepwise Assembly : Pre-form imine intermediates before cage closure.
- Dynamic Screening : Employ reversible solvents (e.g., D₂O/CD₃CN) to error-correct misfolded cages.
- Analytical Monitoring : Track reaction progress via LC-MS (negative ion mode) to identify oligomeric byproducts early .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
